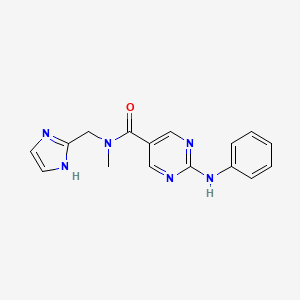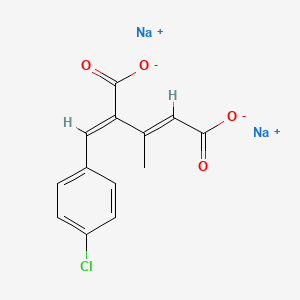
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide, also known as A-1210477, is a small molecule inhibitor that selectively targets the MCL-1 protein. MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis or programmed cell death. Overexpression of MCL-1 is associated with resistance to chemotherapy and poor prognosis in various types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide binds to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism is distinct from other BCL-2 family inhibitors, such as ABT-263, which target multiple BCL-2 family members.
Biochemical and Physiological Effects
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, as well as inhibit tumor growth in xenograft models of cancer. 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide is a potent and selective inhibitor of MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer biology. However, its efficacy may be limited in certain types of cancer cells that do not rely on MCL-1 for survival. Additionally, the synthesis of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide is complex and may be challenging for some laboratories.
Future Directions
For the study of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide include investigating its efficacy in combination with other chemotherapy agents, as well as exploring its potential as a therapeutic agent in clinical trials. Further studies are also needed to understand the mechanisms of resistance to 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide involves several steps, starting with the reaction of 2-chloro-5-nitropyrimidine with N-methyl-N-(2-hydroxyethyl)aniline to form 2-anilino-5-nitropyrimidine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 2-chloromethylimidazole to form 2-anilino-N-(1H-imidazol-2-ylmethyl)pyrimidine-5-amine. Finally, this compound is reacted with methyl chloroformate to form 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide.
Scientific Research Applications
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity in various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has also been shown to synergize with other chemotherapy agents, such as bortezomib and ABT-263, in inducing apoptosis in cancer cells.
properties
IUPAC Name |
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-22(11-14-17-7-8-18-14)15(23)12-9-19-16(20-10-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFVCMXYWKLGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)
![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)
![3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5495444.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495450.png)

![N-[2-(methylthio)phenyl]-N'-propylurea](/img/structure/B5495464.png)
![6-methyl-4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5495474.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5495479.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5495484.png)